1-(1H-1,2,4-トリアゾール-1-イル)プロパン-2-アミン

説明

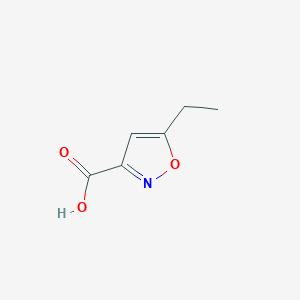

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a compound that features a 1,2,4-triazole ring, a common heterocyclic structure found in various chemical and pharmaceutical applications due to its versatility and biological activity. The triazole ring is attached to a propylamine moiety, which can influence the compound's physical and chemical properties and its potential interactions with biological targets.

Synthesis Analysis

The synthesis of related triazole compounds has been explored in several studies. For instance, the synthesis of N-(4H-1,2,4-triazol-4-yl)acetamide derivatives is achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by further reactions with various aromatic aldehydes and cyclization with hydrazine hydrate . Another approach for synthesizing triazole derivatives involves a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines, which is environmentally friendly and can be scaled up . Additionally, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides has been reported using microwave-assisted synthesis, which offers a rapid and efficient method for preparing a diverse library of triazole compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a triazole compound was determined using single-crystal X-ray diffraction, revealing the presence of intramolecular hydrogen bonds and a three-dimensional network structure stabilized by intermolecular interactions . Density functional theory (DFT) calculations can also provide insights into the electronic structure properties of triazole compounds, as demonstrated in a study where the molecular conformation, charge distribution, and thermodynamic properties were analyzed .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to the presence of reactive functional groups. The synthesis of triazole derivatives often involves cyclization reactions, as seen in the formation of 1,2,4-triazol-3-amines through a [2 + 1 + 2] cyclization strategy . Additionally, oxidative coupling reactions catalyzed by iodine have been used to synthesize 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines, highlighting the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the compound's solubility, stability, and reactivity. For instance, the introduction of bulky groups like tert-butyl can impact the crystallization behavior and the overall molecular packing in the solid state . The photophysical properties of triazole compounds, such as fluorescence and aggregation-induced emission, have also been investigated, suggesting potential applications in optical materials .

科学的研究の応用

抗がん剤

1,2,4-トリアゾール誘導体、特に1-(1H-1,2,4-トリアゾール-1-イル)プロパン-2-アミンは、抗がん剤として有望な結果を示しています . ある研究では、19種類の新しい1,2,4-トリアゾール誘導体を合成し、MCF-7、HeLa、A549を含む3つのヒトがん細胞株に対する細胞毒性を評価しました . これらの化合物の中には、HeLa細胞株に対して12μM未満の有望な細胞毒性を示したものがいくつかあります .

アポトーシス誘導

特定の1,2,4-トリアゾール誘導体は、がん細胞におけるアポトーシスを誘導することが発見されています . 例えば、化合物10ecはBT-474細胞におけるアポトーシスを誘導することが判明しました .

抗菌の可能性

イミダゾール含有化合物、特に1,2,4-トリアゾール誘導体は、良好な抗菌効果を示しています . ある研究では、化合物1aおよび1bが有意な抗菌活性を示しました .

がん細胞株に対する選択性

合成された1,2,4-トリアゾール誘導体のほとんどは、がん細胞株に対して適切な選択性を示しています . これは、正常細胞に大きな害を与えることなく、がん細胞を標的にできることを意味します .

コロニー形成の阻害

一部の1,2,4-トリアゾール誘導体は、がん細胞におけるコロニー形成を阻害することが発見されています . 例えば、化合物10ecは、BT-474細胞におけるコロニー形成を濃度依存的に阻害しました .

化学療法における潜在的な使用

1,2,4-トリアゾール誘導体は、細胞毒性とがん細胞株に対する選択性を持つため、化学療法に利用される可能性があります . がん細胞におけるアポトーシスを誘導し、コロニー形成を阻害する能力は、この潜在的な用途をさらに裏付けています .

Safety and Hazards

将来の方向性

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

作用機序

Target of Action

The primary target of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. By interacting with this enzyme, the compound can influence the production of estrogens and thereby exert its effects.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through hydrogen bonding . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and affecting the biosynthesis of estrogens .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the activity of the enzyme, the compound can reduce the production of estrogens. This can have downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetics of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and its derivatives are influenced by their ability to form hydrogen bonds with different targets . This property can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, enhancing their bioavailability .

Result of Action

The primary result of the compound’s action is a reduction in the production of estrogens due to the inhibition of the aromatase enzyme . This can have various molecular and cellular effects, depending on the specific physiological processes that are regulated by these hormones.

生化学分析

Biochemical Properties

1-(1H-1,2,4-triazol-1-yl)propan-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, specifically binding to the heme moiety of these enzymes . This interaction can inhibit the activity of cytochrome P450, affecting the metabolism of various substrates. Additionally, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can form hydrogen bonds with other biomolecules, influencing their stability and function .

Cellular Effects

The effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity . For example, the compound can inhibit cytochrome P450 enzymes by binding to their heme moiety, preventing the metabolism of certain substrates . Additionally, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . In some cases, high doses of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine can cause toxic or adverse effects, such as liver damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels . The compound can also influence the activity of other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . The compound’s distribution can also be affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, affecting energy production and metabolic processes .

特性

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424364 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883545-31-1 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)